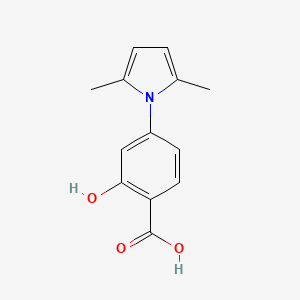

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

概要

説明

ML040 は、神経系の修復において重要な役割を果たす EphA4 受容体拮抗薬として知られる化合物です 。この化合物は、その潜在的な治療用途とユニークな化学特性により注目を集めています。

2. 製法

合成経路と反応条件: ML040 の合成は通常、重要な中間体の形成と最終的なカップリング反応を含む複数のステップを伴います。具体的な合成経路と反応条件は、目的とする化合物の純度と収率によって異なります。一般的に、有機溶媒と触媒が反応を促進するために使用され、プロセスには反応速度を最適化するために特定の温度への加熱または冷却が含まれる場合があります。

工業生産方法: 工業的な設定では、ML040 の生産は、一貫した品質と効率を確保するために、大規模な化学反応器と自動システムを使用する可能性が高くなります。プロセスには、生産のさまざまな段階で化合物の純度と濃度を監視するための厳格な品質管理対策が含まれます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ML040 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Commonly, organic solvents and catalysts are used to facilitate the reactions, and the process may involve heating or cooling to specific temperatures to optimize the reaction rates.

Industrial Production Methods: In an industrial setting, the production of ML040 would likely involve large-scale chemical reactors and automated systems to ensure consistent quality and efficiency. The process would include rigorous quality control measures to monitor the purity and concentration of the compound at various stages of production.

化学反応の分析

反応の種類: ML040 は、次のものを含むさまざまな化学反応を起こす可能性があります。

酸化: この反応は、化合物への酸素の付加または水素の除去を含み、多くの場合、新しい官能基の形成をもたらします。

還元: この反応は、水素の付加または酸素の除去を含み、官能基をより還元された状態に変換します。

置換: この反応は、ある官能基を別の官能基で置き換えることを含み、化合物の化学的性質を大幅に変更する可能性があります。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあり、多くの場合、酸性または塩基性条件下で使用されます。

還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあり、通常、無水溶媒中で使用されます。

置換: 一般的な試薬には、ハロゲンと求核剤があり、多くの場合、制御された温度で極性溶媒中で使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりケトンまたはカルボン酸が生成される可能性がありますが、還元によりアルコールまたはアミンが生成される可能性があります。置換反応は、置換基の性質に応じて、さまざまな生成物を生成する可能性があります。

4. 科学研究への応用

ML040 は、次のようなさまざまな科学研究への応用があります。

化学: 有機合成における試薬として、および分析化学における基準化合物として使用されます。

生物学: 特に EphA4 受容体を伴う生物学的経路の調節における役割について研究されています。

医学: 神経系の修復やその他の医学的状態における潜在的な治療効果について調査されています。

産業: 新しい材料や化学プロセスの開発に使用されています。

科学的研究の応用

Chemical Properties and Structure

The molecular formula for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is C13H13NO3, with a molecular weight of approximately 231.25 g/mol. The compound features both a carboxylic acid and a hydroxy group, alongside a substituted pyrrole ring, allowing for diverse chemical modifications.

Applications in Synthetic Organic Chemistry

This compound serves as a versatile building block in the synthesis of more complex molecules. Its functional groups enable:

- Synthesis of Novel Materials : The compound can be modified to create materials with unique optical or electronic properties, potentially useful in electronics and photonics.

- Development of Organic Dyes : The specific substitution on the pyrrole ring can influence the color and stability of dyes used in textiles and coatings.

Table 1: Potential Modifications and Their Applications

| Modification Type | Description | Potential Applications |

|---|---|---|

| Hydroxyl Group Variation | Altering the positioning of the hydroxyl group | Improved solubility in solvents |

| Pyrrole Substitution | Modifying the pyrrole structure | Enhanced color stability |

| Carboxylic Acid Reactivity | Utilizing the acid for esterification reactions | Synthesis of esters for fragrances |

Biochemical Applications

In biochemistry, this compound has been identified as a useful biochemical for proteomics research. Its ability to interact with proteins makes it valuable for studying protein functions and interactions.

Case Study: Anti-Virulence Activity

Research has demonstrated that this compound inhibits protein tyrosine phosphatase PtpA, which plays a crucial role in the virulence of Mycobacterium tuberculosis. By disrupting phagosome acidification and maturation, it shows promise as an anti-tuberculosis agent.

- Publication Reference : Manger et al. (2005) reported on inhibitors based on natural products that target PtpA, highlighting the potential of this compound in preclinical studies .

Medicinal Chemistry Applications

The compound's structural features make it a candidate for drug development. Its ability to modulate biological pathways can lead to new therapeutic agents targeting various diseases.

Table 2: Medicinal Chemistry Insights

| Target Disease | Mechanism of Action | Current Research Status |

|---|---|---|

| Tuberculosis | Inhibition of PtpA | Preclinical (in vitro) |

| Cancer | Potential modulation of cellular signaling | Under investigation |

作用機序

ML040 の作用機序は、神経系で重要な役割を果たすタンパク質である EphA4 受容体との相互作用を含みます。この受容体に結合することで、ML040 はさまざまなシグナル伝達経路を調節し、細胞の挙動の変化につながり、神経系の修復を促進する可能性があります。関与する分子標的と経路には、特定の酵素の活性化または阻害、および遺伝子発現の調節が含まれます。

6. 類似化合物の比較

ML040 は、次のものなど、他の EphA4 受容体拮抗薬や類似の化合物と比較することができます。

NVP-BHG712: 同様の生物活性を持つ別の EphA4 受容体拮抗薬。

Ephrin-A5: EphA4 受容体の活性も調節できる天然のリガンド。

独自性: ML040 は、その特定の化学構造と EphA4 受容体に選択的に結合する能力により、ユニークです。この選択性は、科学研究における貴重なツールであり、治療用途の潜在的な候補となっています。

類似化合物のリスト:

- NVP-BHG712

- Ephrin-A5

類似化合物との比較

- NVP-BHG712

- Ephrin-A5

生物活性

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid (CAS No. 5987-00-8) is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a pyrrole ring and hydroxyl group that contribute to its reactivity and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₁O₂ |

| Molecular Weight | 223.25 g/mol |

| Melting Point | 190 °C |

| Boiling Point | 516.7 °C (predicted) |

| Density | 1.18 g/cm³ (predicted) |

| pKa | 14.80 (predicted) |

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases. This activity is attributed to the presence of the hydroxyl group, which plays a crucial role in electron donation.

Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures. This suggests its potential as an anti-inflammatory agent, making it a candidate for treating inflammatory diseases.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, it was found to significantly reduce cell viability in human breast cancer cells (MCF-7), indicating its potential as a chemotherapeutic agent.

Study on Monoclonal Antibody Production

A notable study investigated the effects of related compounds on monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells. The findings revealed that compounds similar to this compound enhanced cell-specific productivity while suppressing cell growth, leading to increased yields of monoclonal antibodies .

Key Results:

- Control Condition: Cell-specific productivity was measured at 7.1 pg/cell/day.

- Under Compound Influence: Productivity increased to 11 pg/cell/day.

These results indicate that the compound may enhance biopharmaceutical production processes.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the significance of the pyrrole ring and hydroxyl group in determining the biological activity of this compound. Variations in these structures can lead to changes in potency and selectivity against various biological targets.

特性

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-11(13(16)17)12(15)7-10/h3-7,15H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYCNXGAKFXIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953413 | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313701-93-8 | |

| Record name | NSC727423 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。